High Chemical Purity: Consistent ≥98.0% by HPLC
For procurement as a pharmaceutical intermediate, the purity of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is paramount. Commercial specifications consistently require a purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC), with some vendors also confirming purity via total nitrogen analysis . This level of purity is essential for ensuring high yield and purity in the subsequent synthesis of Urapidil, where lower-grade starting materials can introduce difficult-to-remove impurities .
| Evidence Dimension | Purity Specification (HPLC) |
|---|---|
| Target Compound Data | ≥ 98.0% (area%) |
| Comparator Or Baseline | Typical specification for a pharmaceutical intermediate building block |
| Quantified Difference | Meets or exceeds the standard industrial requirement for use in regulated synthesis |
| Conditions | HPLC analysis; standard commercial specification |
Why This Matters
Ensures reliable downstream reaction yields and minimizes purification costs.
